molecular formula C12H28Mg3O23 B1146017 Magnesium citrate nonahydrate CAS No. 153531-96-5

Magnesium citrate nonahydrate

Cat. No.: B1146017
CAS No.: 153531-96-5
M. Wt: 613.25192
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Description

Magnesium citrate nonahydrate is a chemical compound consisting of magnesium, citrate ions, and water molecules. It is a hydrated form of magnesium citrate, which is commonly used in various applications, including as a dietary supplement and a laxative. The compound is known for its high solubility in water and its ability to provide a bioavailable source of magnesium, an essential mineral for numerous physiological functions.

Mechanism of Action

Target of Action

Magnesium citrate nonahydrate, also known as tri-Magnesium dicitrate nonahydrate, primarily targets the intestinal tract . It is used as a laxative to relieve occasional constipation and in bowel preparations prior to procedures like colonoscopy .

Mode of Action

This compound works through its property of high osmolality , which draws large amounts of fluid into the colonic lumen . This increase in water content in the intestines softens the stool, making it easier to pass . There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis .

Biochemical Pathways

Magnesium is an essential mineral involved in numerous metabolic processes, thereby playing an important role in the physiological function of the brain, heart, and skeletal muscle . It is a cofactor in the activation of hundreds of enzymatic processes regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .

Pharmacokinetics

The bioavailability of magnesium citrate is higher than that of magnesium oxide . After administration, the renally eliminated magnesium quantity was higher for magnesium citrate than for magnesium oxide . The onset of action can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status .

Result of Action

The primary result of this compound’s action is the relief of constipation and the preparation of the bowel for medical procedures . By increasing the water content in the intestines, the stool becomes softer or even watery, making it easier to pass . This can effectively alleviate constipation and irregularity .

Action Environment

The action of this compound can be influenced by environmental factors such as the individual’s hydration status . Adequate hydration can enhance the laxative effect of this compound. Furthermore, the compound’s stability can be affected by humidity .

Biochemical Analysis

Biochemical Properties

Magnesium citrate nonahydrate is involved in over 300 enzymatic reactions, making it essential for numerous biochemical processes. It interacts with enzymes such as ATPases, which are crucial for energy production and muscle contraction. Additionally, this compound is vital for the synthesis of DNA, RNA, and proteins, as it acts as a cofactor for polymerase enzymes . This compound also plays a role in stabilizing the structure of nucleic acids and ribosomes, ensuring proper cellular function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is essential for maintaining cellular homeostasis and regulating ion channels, which are critical for nerve transmission and muscle contraction . This compound also affects the activity of kinases and phosphatases, enzymes that modulate signaling pathways and gene expression . Furthermore, it plays a role in glucose metabolism by enhancing insulin sensitivity and promoting the uptake of glucose into cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to ATP, forming a complex that is necessary for energy transfer within cells . This compound also interacts with various biomolecules, including nucleotides, proteins, and lipids, to stabilize their structures and enhance their functions. This compound can activate or inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, it influences gene expression by interacting with transcription factors and chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is relatively stable under normal conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including improved mitochondrial activity and reduced oxidative stress . Its stability and efficacy may decrease over extended periods, necessitating proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it has been shown to improve bone density and muscle function . At high doses, it can cause adverse effects such as diarrhea, dehydration, and electrolyte imbalances . Studies have also indicated that there may be a threshold effect, where the benefits of this compound plateau beyond a certain dosage . It is important to determine the optimal dosage to maximize its therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . It acts as a cofactor for enzymes such as hexokinase, phosphofructokinase, and pyruvate dehydrogenase, which are essential for glucose metabolism . Additionally, this compound influences the activity of enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases . By modulating these metabolic pathways, it helps maintain energy balance and supports overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via magnesium transporters, such as TRPM6 and TRPM7, which are expressed in the intestines, kidneys, and other tissues . Once inside the cells, this compound can bind to proteins and other biomolecules, facilitating its distribution and localization . It is also stored in cellular organelles, such as the mitochondria and endoplasmic reticulum, where it plays a role in maintaining their function and integrity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, it acts as a cofactor for numerous enzymes involved in metabolic processes . In the mitochondria, this compound is essential for ATP production and maintaining mitochondrial membrane potential . In the nucleus, it interacts with transcription factors and chromatin remodeling complexes, influencing gene expression and DNA repair . The subcellular localization of this compound is crucial for its diverse biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium citrate nonahydrate can be synthesized by reacting magnesium carbonate or magnesium hydroxide with citric acid in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of magnesium citrate, which can then be crystallized and hydrated to form the nonahydrate variant.

Industrial Production Methods

In industrial settings, this compound is produced by dissolving magnesium oxide in citric acid solution. The resulting solution is then subjected to controlled crystallization processes to obtain the desired hydrated form. The crystallization process is carefully monitored to ensure the correct stoichiometry and hydration level.

Chemical Reactions Analysis

Types of Reactions

Magnesium citrate nonahydrate undergoes various chemical reactions, including:

    Complexation Reactions: It can form complexes with other metal ions.

    Dehydration Reactions: Upon heating, it can lose water molecules to form anhydrous magnesium citrate.

    Acid-Base Reactions: It can react with acids and bases to form different salts and compounds.

Common Reagents and Conditions

    Acids: Hydrochloric acid and sulfuric acid are commonly used to react with this compound.

    Bases: Sodium hydroxide and potassium hydroxide can be used to form different magnesium salts.

    Temperature: Dehydration reactions typically occur at elevated temperatures.

Major Products Formed

    Anhydrous Magnesium Citrate: Formed by heating this compound.

    Magnesium Salts: Formed by reacting with various acids and bases.

Scientific Research Applications

Magnesium citrate nonahydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions.

    Biology: Employed in studies related to magnesium’s role in cellular processes and enzyme functions.

    Medicine: Used as a dietary supplement to treat magnesium deficiency and as a laxative for bowel preparation.

    Industry: Utilized in the production of pharmaceuticals, food additives, and as a buffering agent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Magnesium Oxide: An inorganic compound with lower bioavailability compared to magnesium citrate.

    Magnesium Chloride: Another magnesium salt with high solubility but different applications.

    Magnesium Sulfate:

Uniqueness

Magnesium citrate nonahydrate is unique due to its high solubility and bioavailability, making it an effective source of magnesium for dietary supplementation. Its ability to form stable complexes with other ions and its role as a buffering agent further distinguish it from other magnesium compounds.

Properties

IUPAC Name

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3Mg.9H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;9*1H2/q;;3*+2;;;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQJAGXFXWIEJE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Mg3O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692932
Record name Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153531-96-5
Record name Magnesium citrate nonahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153531965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt, hydrate (2:3:9)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MAGNESIUM CITRATE NONAHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: How does the choice of Magnesium citrate nonahydrate as a precursor influence the properties of the resulting MgO nanoparticles for CO2 capture?

A1: While the provided abstracts don't delve into the specific outcomes of using this compound, they highlight that the choice of organometallic precursors significantly impacts the CO2 capture behavior of the resulting MgO nanoparticles []. Factors like the decomposition temperature, residual carbon content, and morphology of the MgO nanoparticles, all influenced by the precursor, can affect their CO2 adsorption capacity and kinetics. Further research comparing this compound to other precursors is needed to determine its specific advantages or disadvantages in this context.

Q2: Can you elaborate on the pyrolysis mechanism of this compound and how it contributes to the microstructure of the MgO nanoparticles?

A2: Although one of the provided papers mentions the "Pyrolysis mechanism of this compound and microstructural evolution during the process" [], the abstract lacks specific details about the mechanism itself. Understanding the decomposition pathway, including intermediate products and their thermal stability, is crucial for controlling the final morphology and properties of the MgO nanoparticles. Further investigation into this pyrolysis mechanism would provide valuable insights into tailoring MgO nanoparticles for efficient CO2 capture.

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